Dec-7-enyl acetate
CAS No.: 13857-03-9
Cat. No.: VC20763338
Molecular Formula: C12H22O2
Molecular Weight: 198.3 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 13857-03-9 | 
|---|---|
| Molecular Formula | C12H22O2 | 
| Molecular Weight | 198.3 g/mol | 
| IUPAC Name | dec-7-enyl acetate | 
| Standard InChI | InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h4-5H,3,6-11H2,1-2H3 | 
| Standard InChI Key | DEOHUYGDZACDBU-UHFFFAOYSA-N | 
| SMILES | CCC=CCCCCCCOC(=O)C | 
| Canonical SMILES | CCC=CCCCCCCOC(=O)C | 
Introduction
Dec-7-enyl acetate (CAS 13857-03-9) is an unsaturated ester with the molecular formula and a molecular weight of 198.30 g/mol . Its structure features a 10-carbon alkyl chain with a double bond at the seventh position and an acetyloxy group at the terminal carbon, contributing to its distinct chemical and physical properties .
Physical and Chemical Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Weight | 198.30 g/mol | |
| XLogP3-AA | 3.7 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 9 | 
As a carboxylic ester, it exhibits typical reactivity patterns, including hydrolysis under acidic or basic conditions and susceptibility to oxidation due to the unsaturated bond .
Comparative Analysis with Analogous Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bond Position | Key Features | 
|---|---|---|---|---|
| Dec-7-enyl acetate | 198.30 | 7 | Unsaturated, mid-chain reactivity | |
| Decyl acetate | 200.32 | None | Saturated, stable | |
| Hexyl acetate | 144.21 | None | Volatile, fruity aroma | 
The double bond in Dec-7-enyl acetate enhances its polarity compared to saturated analogs, influencing solubility and reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume